6-(4-Propylphenyl)pyridin-2-amine
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Overview
Description
6-(4-Propylphenyl)pyridin-2-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with a 4-propylphenyl group at the 6-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Propylphenyl)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of a boronic acid derivative with a halogenated pyridine . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Propylphenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
6-(4-Propylphenyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Propylphenyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methylphenyl)pyridin-2-amine
- 6-(4-Ethylphenyl)pyridin-2-amine
- 6-(4-Butylphenyl)pyridin-2-amine
Uniqueness
6-(4-Propylphenyl)pyridin-2-amine is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group may confer different steric and electronic properties, affecting the compound’s overall behavior in various applications .
Properties
Molecular Formula |
C14H16N2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
6-(4-propylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C14H16N2/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(15)16-13/h3,5-10H,2,4H2,1H3,(H2,15,16) |
InChI Key |
YXCYHKAXEVQJGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC(=CC=C2)N |
Origin of Product |
United States |
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